N-(4-Fluorophenethyl)pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C13H12FN3O |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12FN3O/c14-11-3-1-10(2-4-11)5-6-17-13(18)12-9-15-7-8-16-12/h1-4,7-9H,5-6H2,(H,17,18) |
InChI Key |
IJUVNGGYLGLQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Notes |
|---|---|---|---|---|
| Direct Amide Coupling | Pyrazine-2-carboxylic acid, 4-fluorophenethylamine, EDC·HCl, HOBt, DIPEA, DMF, mild heat | Moderate to High (60–85%) | Simple, well-established, scalable | Requires purification by chromatography |
| Yamaguchi Reaction | Pyrazine-2-carboxylic acid, 2,4,6-trichlorobenzoyl chloride, DMAP, triethylamine, 4-fluorophenethylamine | High (~80%) | Avoids toxic reagents, good yields | Environmentally safer alternative |
| Nitro Reduction + Amide Coupling | Nitro-pyrazine intermediate, Pd/C, H2 (60 psi), EDC·HCl, HOBt, DMF | Moderate to High | Useful for nitro-substituted precursors | Requires hydrogenation setup |
| Suzuki Coupling + Amide Formation (Analogue) | Pd catalyst, aryl boronic acid, pyrazine derivative, amine coupling reagents | Variable | Enables structural diversification | More complex; used for analogues |
Detailed Research Findings
- The direct coupling method using EDC·HCl and HOBt is widely reported with consistent spectral data confirming product identity, including characteristic amide proton signals and carbonyl carbons in NMR spectra.
- The Yamaguchi reaction has been successfully applied to pyrazine-2-carboxamide analogues, yielding compounds with potent biological activities, suggesting its applicability to this compound synthesis with high efficiency.
- Reduction of nitro intermediates followed by coupling provides a versatile route for functionalized pyrazine derivatives, with hydrogenation conditions carefully controlled to maintain product integrity.
- Analytical techniques such as NMR (1H, 13C), mass spectrometry, and elemental analysis are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorophenethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-Fluorophenethyl)pyrazine-2-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against certain cancer cell lines. For instance, a high-throughput screening approach identified several pyrazine derivatives, including this compound, that exhibited selective toxicity towards non-small-cell lung cancer (NSCLC) lines. The compound's mechanism of action appears to involve the inhibition of key metabolic pathways essential for cancer cell survival .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of pyrazine-2-carboxamide possess significant anti-mycobacterial activity against Mycobacterium tuberculosis. This suggests potential use in treating tuberculosis, particularly in combination therapies aimed at enhancing efficacy and reducing treatment duration .
Pharmacology
Pharmacological studies have begun to elucidate the mechanisms through which this compound exerts its biological effects.
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of specific enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase (SCD). Inhibitors of SCD are known to influence fatty acid metabolism and have implications in metabolic disorders and obesity management. The selectivity of this compound for certain enzyme isoforms has been noted, making it a candidate for further development in metabolic disease therapies .
Material Sciences
Beyond its biological applications, this compound is being explored for its properties in material sciences.
Fluorinated Compounds
The incorporation of fluorine into organic compounds often enhances their stability and bioactivity. This compound exhibits altered chemical properties due to the presence of fluorine, which can affect solubility, lipophilicity, and overall reactivity. These characteristics make it a valuable building block in the synthesis of more complex fluorinated materials with potential applications in pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Screening
In a study focusing on NSCLC, researchers synthesized a series of pyrazine derivatives and evaluated their cytotoxicity using ATP viability assays. This compound was among the top candidates showing significant selective toxicity towards sensitive cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Anti-Tubercular Activity
A comprehensive evaluation of substituted pyrazine derivatives revealed that this compound exhibited promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The study emphasized structure-activity relationships (SAR), suggesting modifications that could enhance potency and reduce side effects .
Data Summary Table
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Selective toxicity against NSCLC cell lines |
| Pharmacology | Enzyme Inhibition | Inhibitor of stearoyl-CoA desaturase |
| Material Sciences | Fluorinated Compound Development | Enhanced stability and reactivity |
| Anti-Tubercular Activity | Treatment for Tuberculosis | Significant activity against Mycobacterium tuberculosis |
Mechanism of Action
The mechanism of action of N-(4-Fluorophenethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in cells. It is believed to inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. For example, in antimicrobial applications, the compound may inhibit fatty acid synthase, thereby preventing the synthesis of essential fatty acids required for bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazinecarboxamides
Antimycobacterial Activity
Pyrazinecarboxamides with halogenated or lipophilic aryl substituents exhibit potent activity against Mycobacterium tuberculosis (MTB):
- N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide : MIC ≤ 2 mg/L against MTB H37Rv, fourfold more active than pyrazinamide (PZA) .
- N-(4-Fluorobenzyl)pyrazine-2-carboxamide : MIC < 6.25 µg/mL against MTB H37Rv, highlighting the importance of fluorinated substituents .
- N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide : MIC = 3.13–6.25 µg/mL, with enhanced activity attributed to iodine's electron-withdrawing effects .
In contrast, N-(4-fluorophenethyl)pyrazine-2-carboxamide's elongated phenethyl chain may improve membrane penetration but could reduce target affinity compared to bulkier substituents like trifluoromethyl or iodine.
Antibacterial Activity
Derivatives with bromo or methyl groups demonstrate efficacy against drug-resistant pathogens:
- N-(2-Methylbenzyl)pyrazine-2-carboxamide : MIC = 12.5 µg/mL against MTB H37Rv, suggesting methyl groups enhance steric interactions .
Antifungal Activity
Activity against fungi like Trichophyton mentagrophytes is modest:
- 5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide : MIC = 31.25–62.5 µmol/mL, weaker than fluconazole (MIC = 3.91 µmol/mL) .
Physicochemical Properties
Lipophilicity (Log P) and electronic effects critically influence bioactivity:
Structure-Activity Relationships (SAR)
Key SAR trends for pyrazinecarboxamides include:
- Electron-withdrawing substituents (e.g., Cl, Br, CF3) enhance antimycobacterial activity by strengthening hydrogen bonding with MTB targets .
- Lipophilic groups (e.g., tert-butyl, iodophenyl) improve membrane permeability but may reduce water solubility .
- Heterocyclic extensions (e.g., thiazole, pyridine) modulate selectivity and reduce cytotoxicity .
For N-(4-fluorophenethyl)pyrazine-2-carboxamide, the fluorine atom’s electronegativity and the phenethyl chain’s flexibility could balance target affinity and pharmacokinetics.
Biological Activity
N-(4-Fluorophenethyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a fluorophenethyl group and a carboxamide moiety. This structural configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that various pyrazine-2-carboxamide derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound possess strong anti-mycobacterial activity. In vitro evaluations indicated that certain substituted pyrazine-2-carboxamides had minimum inhibitory concentrations (MICs) significantly lower than standard treatments, suggesting enhanced efficacy against resistant strains of Mycobacterium tuberculosis .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Compounds structurally related to this compound have shown competitive inhibition of MAO-B with IC50 values indicating promising selectivity and potency . Such inhibition could be beneficial in the treatment of conditions like Parkinson's disease.
Cytotoxicity and Selective Toxicity
In high-throughput screening assays, compounds similar to this compound demonstrated selective cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited EC50 values less than 1 μM against non-small-cell lung cancer (NSCLC) cell lines, indicating their potential as anticancer agents . The selectivity observed in these studies suggests that further optimization of the compound could yield effective therapeutic agents.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions and enhanced apoptosis in cancer cells.
- Antimycobacterial Mechanism : The anti-mycobacterial activity is likely due to interference with bacterial cell wall synthesis or metabolic processes essential for bacterial survival .
Case Studies
- Anti-Mycobacterial Activity : A study involving a series of pyrazine derivatives found that certain compounds exhibited MICs as low as 0.29 μM against Mycobacterium tuberculosis, significantly outperforming traditional treatments .
- MAO-B Inhibition : In a structure-activity relationship (SAR) study, several pyrazine derivatives were assessed for their MAO-B inhibitory capabilities, revealing that modifications to the phenyl ring could enhance potency and selectivity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
